molecular formula C14H12O4S B488715 3-Naphthalen-2-ylsulfonyloxolan-2-one CAS No. 725242-82-0

3-Naphthalen-2-ylsulfonyloxolan-2-one

Cat. No.: B488715
CAS No.: 725242-82-0
M. Wt: 276.31g/mol
InChI Key: QNFUQOMFJUBWIM-UHFFFAOYSA-N
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Description

3-Naphthalen-2-ylsulfonyloxolan-2-one is a heterocyclic compound featuring an oxolan-2-one (γ-butyrolactone) core substituted at the 3-position with a naphthalen-2-ylsulfonyl group. The sulfonyl moiety (R–SO₂–) confers electrophilic reactivity, while the naphthalene system provides aromatic bulk, influencing solubility and intermolecular interactions.

Properties

CAS No.

725242-82-0

Molecular Formula

C14H12O4S

Molecular Weight

276.31g/mol

IUPAC Name

3-naphthalen-2-ylsulfonyloxolan-2-one

InChI

InChI=1S/C14H12O4S/c15-14-13(7-8-18-14)19(16,17)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,13H,7-8H2

InChI Key

QNFUQOMFJUBWIM-UHFFFAOYSA-N

SMILES

C1COC(=O)C1S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1COC(=O)C1S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 3-Naphthalen-2-ylsulfonyloxolan-2-one with naphthalene derivatives and sulfonated heterocycles, focusing on structural features, substituent effects, and functional diversity.

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituent Position/Group Functional Group Notable Properties/Applications Reference
This compound Oxolan-2-one (lactone) 3-(Naphthalen-2-ylsulfonyl) Sulfonyl Hypothetical: Electrophilic reactivity, potential as synthetic intermediate N/A
3-(Naphthalen-1-ylimino)indolin-2-one Indolin-2-one 3-(Naphthalen-1-ylimino) Imino Antimicrobial activity (broad-spectrum)
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate Naphthalene 1,3-Disulfo, 7-hydroxy Sulfonate, hydroxyl Industrial use (dyes, surfactants)
Naphthalen-1-ylmethanol Naphthalene 1-(Methanol) Hydroxymethyl Solubility in polar solvents
2-[3-(Naphthalen-2-yl)phenyl]naphthalene Biphenyl ether Naphthalen-2-yl, phenyl ether Ether Crystallographic stability (X-ray data)
Key Observations:
  • Substituent Position: Naphthalen-2-yl derivatives (e.g., the target compound and 2-[3-(Naphthalen-2-yl)phenyl]naphthalene) exhibit distinct steric and electronic profiles compared to naphthalen-1-yl analogues (e.g., 3-(Naphthalen-1-ylimino)indolin-2-one).
  • Functional Group Diversity: Sulfonyl vs. Sulfonate: The sulfonyl group in the target compound is more electrophilic than the sulfonate group in Dipotassium 7-hydroxynaphthalene-1,3-disulphonate, which is ionized and hydrophilic . This difference impacts solubility and reactivity in synthetic pathways. Lactone vs. Indolinone: The oxolan-2-one core may confer hydrolytic instability under basic conditions compared to the more rigid indolin-2-one system in antimicrobial compounds .

Crystallographic and Computational Insights

  • Structural Analysis : Tools like SHELX and ORTEP-3 (used in crystallography ) are critical for resolving complex naphthalene derivatives. For example, 2-[3-(Naphthalen-2-yl)phenyl]naphthalene was characterized via single-crystal X-ray diffraction (R factor = 0.045), revealing planar aromatic stacking .
  • Computational Modeling : Density-functional theory (DFT) methods, such as those described by Becke , could predict the electronic properties of the sulfonyl group and naphthalene system, aiding in reactivity assessments.

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